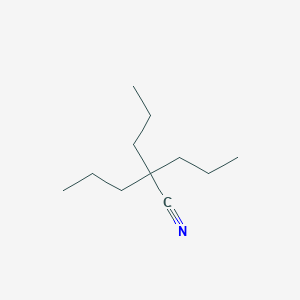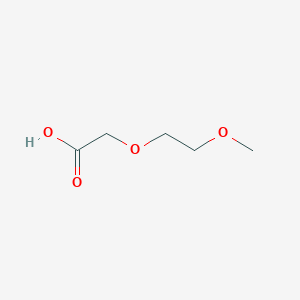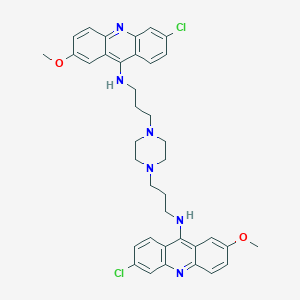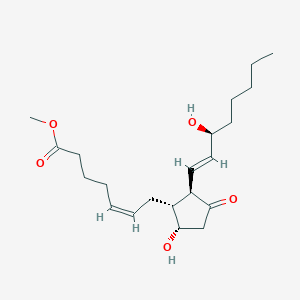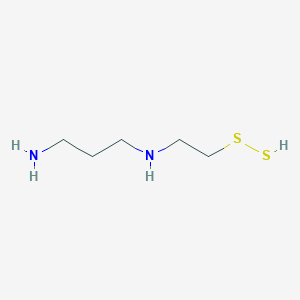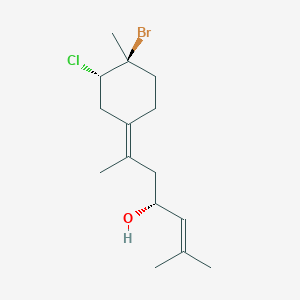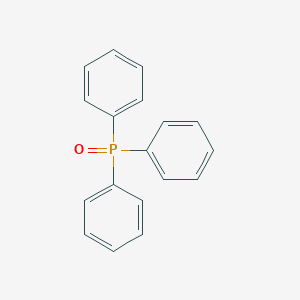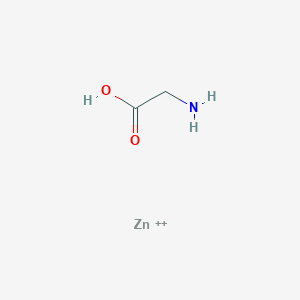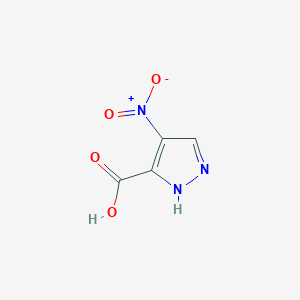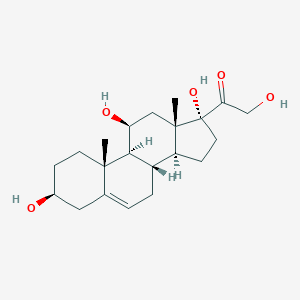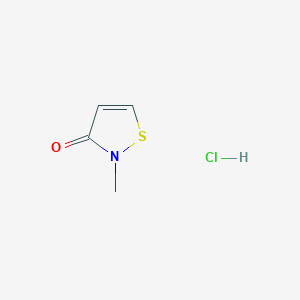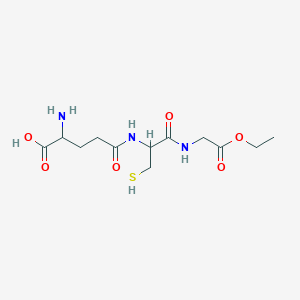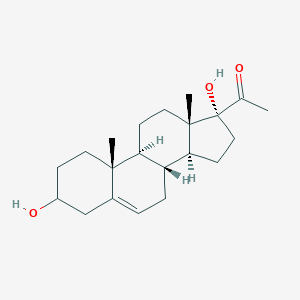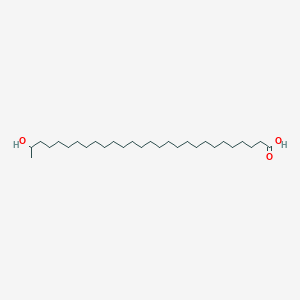
27-Hydroxyoctacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Hydroxyoctacosanoic acid (27-HOA) is a long-chain fatty acid that is found in the brain and other tissues of mammals. It is synthesized from behenic acid, which is a saturated fatty acid that is commonly found in vegetable oils. 27-HOA has been the subject of extensive research due to its potential for use as a therapeutic agent in a variety of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 27-Hydroxyoctacosanoic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for regulating mood and behavior.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 27-Hydroxyoctacosanoic acid has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidants in the brain, which can help to protect against oxidative damage. It has also been shown to reduce inflammation in the brain, which is a key factor in many neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 27-Hydroxyoctacosanoic acid in lab experiments is that it is a naturally occurring compound that is found in the body. This means that it is less likely to have toxic effects than synthetic compounds. However, one limitation of using 27-Hydroxyoctacosanoic acid in lab experiments is that it can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on 27-Hydroxyoctacosanoic acid. One area of interest is the development of new therapeutic agents based on 27-Hydroxyoctacosanoic acid. Another area of interest is the study of the role of 27-Hydroxyoctacosanoic acid in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of 27-Hydroxyoctacosanoic acid and its potential for use in clinical settings.
Métodos De Síntesis
27-Hydroxyoctacosanoic acid can be synthesized from behenic acid through a process known as hydrogenation. This process involves the addition of hydrogen gas to the double bonds in behenic acid, resulting in the formation of 27-Hydroxyoctacosanoic acid.
Aplicaciones Científicas De Investigación
Research on 27-Hydroxyoctacosanoic acid has focused on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Studies have shown that 27-Hydroxyoctacosanoic acid has neuroprotective effects, which may help to prevent or slow the progression of these disorders.
Propiedades
Número CAS |
121822-56-8 |
|---|---|
Nombre del producto |
27-Hydroxyoctacosanoic acid |
Fórmula molecular |
C28H56O3 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
27-hydroxyoctacosanoic acid |
InChI |
InChI=1S/C28H56O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |
Clave InChI |
GVOCNLPJMKEXLA-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |
SMILES canónico |
CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |
Sinónimos |
27-HOCA 27-hydroxyoctacosanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



